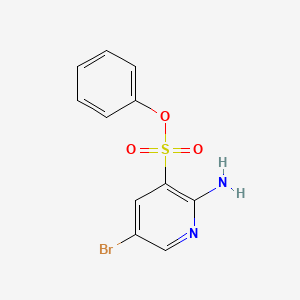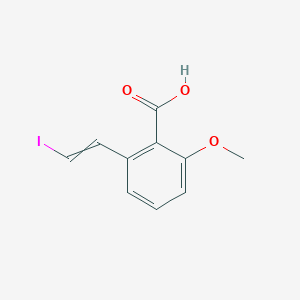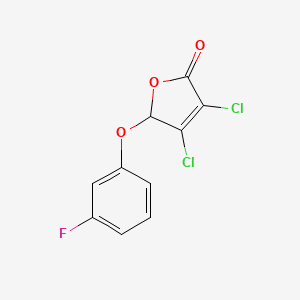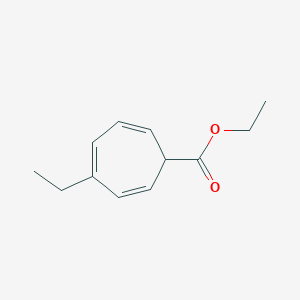
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a sulfonic acid group, an amino group, a bromine atom, and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester typically involves multiple steps. One common approach is to start with 2-amino-5-bromopyridine, which undergoes sulfonation to introduce the sulfonic acid group. This intermediate is then esterified with phenol to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom and phenyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromopyridine-5-sulfonic acid: Similar structure but lacks the phenyl ester group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of a sulfonic acid group.
5-Bromo-3-pyridinesulfonic acid: Similar structure but lacks the amino group.
Uniqueness
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenyl ester group, in particular, enhances its versatility in organic synthesis and its potential biological activities.
Propriétés
Numéro CAS |
646053-44-3 |
|---|---|
Formule moléculaire |
C11H9BrN2O3S |
Poids moléculaire |
329.17 g/mol |
Nom IUPAC |
phenyl 2-amino-5-bromopyridine-3-sulfonate |
InChI |
InChI=1S/C11H9BrN2O3S/c12-8-6-10(11(13)14-7-8)18(15,16)17-9-4-2-1-3-5-9/h1-7H,(H2,13,14) |
Clé InChI |
LYLYKUNOKQKNDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)

![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
